Synucleozid hydrochloride

Parkinson's disease α-synuclein translation RNA-targeted small molecule

Targeting α-synuclein translation for Parkinson's research requires distinguishing on-target efficacy from off-target artifacts. Unlike aggregation inhibitors or ASOs, Synucleozid hydrochloride binds SNCA mRNA 5'UTR IRE to block ribosome assembly. - **Potency**: IC50 = 500 nM in cellular translation assays - **Selectivity**: Alters only ~8% of proteome vs. broader siRNA effects - **Functional outcome**: 56% cytoprotection against PFF-induced toxicity Immediate shipment for validated chemical probe studies.

Molecular Formula C22H21ClN6
Molecular Weight 404.9 g/mol
Cat. No. B8104009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynucleozid hydrochloride
Molecular FormulaC22H21ClN6
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N.Cl
InChIInChI=1S/C22H20N6.ClH/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19;/h1-12,27-28H,(H3,23,24)(H3,25,26);1H
InChIKeyGKVDOKIPCRSEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Synucleozid Hydrochloride – Selective SNCA Translation Inhibitor


Synucleozid hydrochloride (also designated NSC 377363 hydrochloride) is a small-molecule inhibitor that selectively targets the 5′ untranslated region (5′ UTR) iron-responsive element (IRE) of SNCA mRNA, thereby inhibiting α-synuclein protein translation without altering mRNA levels [1]. As an RNA-targeting compound, it provides a distinct pharmacological approach for addressing α-synuclein-mediated pathology in Parkinson's disease and related synucleinopathies [2].

1
SNCA translation inhibition tool Selectively targets SNCA mRNA 5' UTR to reduce α-synuclein protein levels in pathway studies.
2
Cell-model endpoint review Supports quantitative analysis of translation-dependent endpoints in neurobiology research models.
3
Comparator assay context Enables benchmarking of new SNCA translation modulators against a well-characterized parent compound.

Synucleozid Hydrochloride Non-Interchangeability


Generic substitution with other α-synuclein-targeting agents—including antisense oligonucleotides (ASOs), small-molecule protein binders, or RNA-targeted degradation chimeras—is not scientifically equivalent due to fundamental mechanistic and selectivity differences. Synucleozid hydrochloride uniquely binds the SNCA mRNA 5′ UTR IRE A-bulge, inhibiting ribosomal loading onto polysomes without reducing mRNA abundance or inducing degradation [1]. In contrast, ASOs and siRNA modalities degrade SNCA mRNA via RNase H or RISC mechanisms, fundamentally altering transcript profiles [2], while small molecules targeting α-synuclein protein aggregation (e.g., anle138b) act post-translationally with distinct concentration requirements and off-target profiles [3]. These mechanistic distinctions directly impact experimental reproducibility, dosing parameters, and downstream cellular phenotypes.

Mechanism mismatch RNA-targeting translation inhibition differs from aggregation inhibitors and antisense oligonucleotides; functional endpoints may not transfer directly.
Selectivity context may differ Reported proteome-wide selectivity differs from SNCA-directed siRNA; off-target profiles require independent validation in target-engagement assays.
Potency-response context Inhibition potency and cytoprotective response may differ from analogs like Synucleozid-2.0 or RiboTACs; direct substitution may alter study outcomes.

Synucleozid Hydrochloride Performance Evidence


α-Synuclein Translation Inhibition in SH-SY5Y Cells

Synucleozid reduces α-synuclein protein levels in SH-SY5Y neuroblastoma cells with an IC50 of 500 nM, determined via dose-response analysis over 24 hours [1]. This potency is achieved through direct binding to the SNCA mRNA 5′ UTR IRE A-bulge, which reduces polysome loading without affecting SNCA transcript abundance [2].

Translation inhibition
Head-to-head
500 nM vs ~2 µM
Reported inhibition potency context
Synucleozid-2.0 shows 4-fold lower potency in SH-SY5Y cells.
Parkinson's disease α-synuclein translation RNA-targeted small molecule

Cytoprotection Against α-Synuclein Fibrils

RNA-sequencing analysis revealed that treatment with Synucleozid at 1.5 μM (approximately 3× the cellular IC50 for protein reduction) resulted in no significant change in 99.7% of differentially expressed genes across the transcriptome [1]. This high selectivity contrasts sharply with antisense oligonucleotide approaches, which can induce global transcriptome alterations through RNase H-mediated degradation or immune-stimulatory off-target effects [2].

Cytoprotective endpoint
Data to verify
56% protection at 0.5 µM
Supports cell-model response review
Against PFF-induced toxicity in SH-SY5Y cells after 48h exposure.
RNA selectivity transcriptomics off-target analysis

Proteome-Wide Selectivity vs. SNCA siRNA

Proteome-wide mass spectrometry analysis of over 3,300 detectable proteins in SH-SY5Y cells treated with 1.5 μM Synucleozid demonstrated that only approximately 8% of proteins were significantly downregulated or upregulated (p < 0.01), with the majority of changes limited to proteins involved in oxidative phosphorylation pathways [1]. This stands in contrast to small-molecule protein aggregation inhibitors (e.g., anle138b), which exhibit broader protein interactomes due to their binding to oligomeric protein structures rather than a single structured RNA element [2].

Proteome-wide selectivity
Comparator context
Reported higher selectivity than SNCA siRNA
Comparator assay-response context
Alters ~8% of proteome at 1.5 µM; direct comparison to siRNA.
proteomics selectivity off-target effects

Cytoprotective Potency vs. Synucleozid-2.0

Synucleozid binds directly to the SNCA mRNA 5′ UTR IRE with a competitive dissociation constant (Kd) of 1.5 ± 0.3 μM, determined by 2-aminopurine (2-AP) fluorescence displacement assays using unlabeled SNCA IRE RNA as competitor [1]. This affinity is comparable to that of Syn-RiboTAC (Kd = 1.2 μM) [2], but Synucleozid achieves this binding without recruiting ribonuclease machinery, preserving SNCA mRNA abundance while inhibiting translation [1].

Mechanism-specific comparison
Cross-study
56% protection vs 5-fold cytoprotection of RiboTAC
Supports pathway-response interpretation
Synucleozid hydrochloride is the high-potency parent compound for RiboTACs.
RNA binding target engagement affinity constant

Synucleozid Hydrochloride Application Scenarios


Investigating α-Synuclein Translation-Dependent Toxicity

In SH-SY5Y neuroblastoma cells, Synucleozid hydrochloride at concentrations of 0.25–1 μM over 24 hours abrogates cytotoxicity induced by α-synuclein preformed fibrils (PFFs), which act as aggregation seeds that recruit endogenous α-synuclein [1]. This application is directly supported by the 500 nM IC50 for α-synuclein protein reduction and the 99.7% transcriptome-wide selectivity at 1.5 μM [2], enabling researchers to dissect α-synuclein-dependent pathogenic mechanisms without confounding off-target effects.

Target Validation with Superior Selectivity

Synucleozid hydrochloride serves as a critical control compound for evaluating RNA-targeting modalities that act via distinct mechanisms. Unlike Syn-RiboTAC, which recruits RNase L to degrade SNCA mRNA, Synucleozid reduces α-synuclein protein while preserving mRNA abundance [1]. This application leverages the quantitative differentiation of the competitive Kd (1.5 ± 0.3 μM for Synucleozid versus 1.2 μM for Syn-RiboTAC) and the absence of SNCA transcript reduction (0% mRNA change at functional concentrations) [2].

Benchmarking α-Synuclein Translation Modulators

The limited proteome-wide perturbation profile of Synucleozid hydrochloride (~8% of >3,300 proteins altered at 1.5 μM, p < 0.01) makes it an ideal tool for unbiased multi-omics studies aimed at identifying α-synuclein-dependent protein networks and transcriptional programs [1]. This application is directly validated by the compound's transcriptome-wide selectivity (99.7% of differentially expressed genes unchanged) [2], enabling researchers to attribute observed pathway changes specifically to α-synuclein reduction rather than broad cellular stress responses.

Application
Selection Property
Validation Focus
SNCA translation-dependent toxicity studies
Translation inhibition pathway context
Cytoprotective endpoint review
Target-engagement validation studies
Reported proteome-wide selectivity
Comparator selectivity review vs siRNA
Translation modulator benchmarking
Well-characterized inhibition potency
Cross-study comparison with analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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